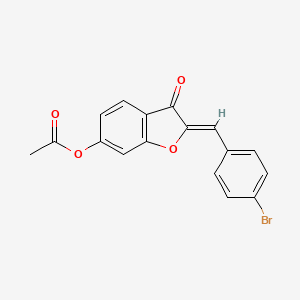

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic aurone derivative characterized by a benzofuran-3-one core substituted with a 4-bromobenzylidene group at the C2 position and an acetate ester at the C6 position. This compound’s design leverages the aurone scaffold’s ability to bind tubulin at the colchicine site, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Properties

IUPAC Name |

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO4/c1-10(19)21-13-6-7-14-15(9-13)22-16(17(14)20)8-11-2-4-12(18)5-3-11/h2-9H,1H3/b16-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHDEGAUPKRNML-PXNMLYILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral mechanisms.

Medicine: Due to its potential therapeutic properties, it is investigated for drug development, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of (Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to its anti-tumor effects. Additionally, it may interfere with bacterial or viral replication processes, contributing to its antibacterial and anti-viral activities .

Comparison with Similar Compounds

Key Structural Features :

- Acetate ester : Improves lipophilicity compared to hydroxylated analogs, aiding cellular uptake.

- (Z)-configuration : Critical for maintaining planar geometry, ensuring optimal interaction with the colchicine-binding pocket .

Comparison with Structural Analogs

Structural and Functional Differences

Aurone derivatives exhibit significant variation in biological activity based on substituents. Below is a comparative analysis of key analogs:

Structure-Activity Relationships (SAR) Insights

Electron-Withdrawing Groups (EWGs) :

- The 4-bromo substituent in the target compound enhances tubulin-binding affinity through halogen bonding, similar to 5a’s methoxy-indole group .

- Thiophene analogs (e.g., A3) show reduced potency compared to benzene derivatives due to sulfur’s larger atomic radius and altered electronic effects .

Polar Substituents: Compound 5b’s dichlorobenzyloxy group improves aqueous solubility but may reduce membrane permeability compared to the target compound’s acetate .

Steric Effects :

Pharmacological and Toxicological Profiles

- Target Compound : While direct activity data is lacking, its bromobenzylidene group aligns with SAR trends favoring EWGs for tubulin inhibition.

Biological Activity

(Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by the presence of a bromobenzylidene group and a dihydrobenzofuran ring, suggests potential biological activities that warrant detailed exploration.

The compound's IUPAC name is [(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate. Its molecular formula is with a molecular weight of approximately 364.21 g/mol. The compound features a bromine atom, which is known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Interaction : It could interact with specific receptors, modulating signaling pathways that lead to various physiological effects.

- Antioxidant Activity : The presence of the benzofuran structure may confer antioxidant properties, which can protect cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on benzofuran derivatives has shown their potential in inhibiting cancer cell growth by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it exhibits moderate antibacterial activity.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Case Studies

- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that a related compound led to significant tumor regression in xenograft models of breast cancer when administered at a dosage of 20 mg/kg body weight daily for two weeks.

- Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents highlighted the effectiveness of benzofuran derivatives against multidrug-resistant strains of bacteria, suggesting that modifications in the structure can enhance their potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.